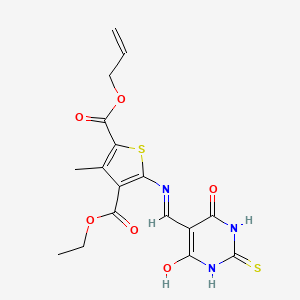
2-allyl 4-ethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-allyl 4-ethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C17H17N3O6S2 and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality 2-allyl 4-ethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-allyl 4-ethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiazolidinediones and Their Medicinal Applications
2,4-Thiazolidinediones (2,4-TZD) are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects. These compounds are structurally versatile, allowing for various modifications to enhance their biological activity. The TZD core can be modified at N-3 and the active methylene at C-5 to develop lead molecules for treating clinical disorders. Thiazolidinediones have attracted significant attention due to their novel modes of action, cost-effectiveness, and ease of synthesis, making them a focal point for medicinal chemists aiming to develop new therapeutic agents (Singh et al., 2022).
1,2,4-Triazole-3-thione Derivatives and Their Reactivity
Compounds containing 1,2,4-triazole-3-thione derivatives exhibit significant antioxidant and antiradical activity, potentially offering protective effects against radiation-induced damage. These compounds have been compared to biogenic amino acids like cysteine, which also contains a free SH-group. The chemical transformations involving 1,2,4-triazole-3-thione derivatives highlight the potential for developing new therapeutics based on this class of compounds (Kaplaushenko, 2019).
Environmental Behavior and Biodegradation of 2,4-D Herbicides
2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, poses environmental risks due to its indiscriminate use. The role of microorganisms in the biodegradation of 2,4-D and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP), is crucial for mitigating environmental pollution and safeguarding public health. Understanding the microbial remediation processes can help develop strategies to minimize the environmental impact of herbicides based on 2,4-D (Magnoli et al., 2020).
properties
IUPAC Name |
4-O-ethyl 2-O-prop-2-enyl 5-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c1-4-6-26-16(24)11-8(3)10(15(23)25-5-2)14(28-11)18-7-9-12(21)19-17(27)20-13(9)22/h4,7H,1,5-6H2,2-3H3,(H3,19,20,21,22,27)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKHYNQKZDIRAW-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC=C)N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC=C)/N=C/C2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-allyl 4-ethyl 5-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-3-methylthiophene-2,4-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2441557.png)
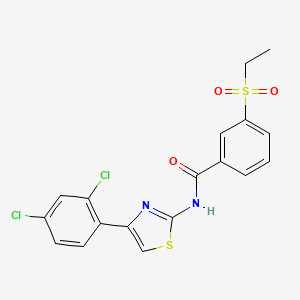
![[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate](/img/structure/B2441565.png)

![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B2441568.png)
![N-[2-(3-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2441569.png)
![5-[(2-methylpropan-2-yl)oxy]-1H-pyrazole](/img/structure/B2441570.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone](/img/structure/B2441573.png)
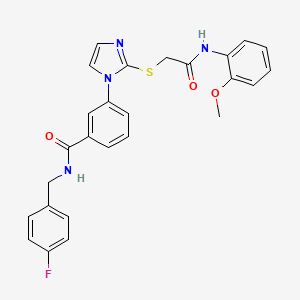
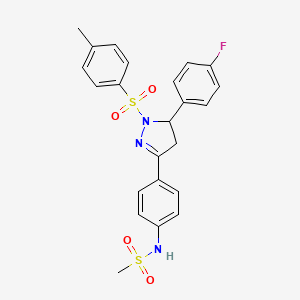
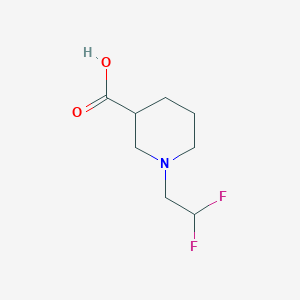
![1-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B2441577.png)
